Whitepaper: Physicochemical Profiling and Catalytic Applications of N-Methyl-N-Phenylcyclopropanecarboxamide (NMPC)
Whitepaper: Physicochemical Profiling and Catalytic Applications of N-Methyl-N-Phenylcyclopropanecarboxamide (NMPC)
Executive Summary
In contemporary organic synthesis and drug development, the demand for stable, highly efficient reagents for late-stage functionalization is paramount. N-methyl-N-phenylcyclopropanecarboxamide (NMPC) has recently emerged from being a standard tertiary amide to a highly specialized, shelf-stable methylene (=CH₂) transfer reagent[1]. This technical guide provides an in-depth analysis of NMPC’s physical properties, the structural causality behind its reactivity, and a validated experimental workflow for its use in copper-catalyzed radical-relay methylenation.
Physicochemical & Structural Profiling
To utilize NMPC effectively in catalytic cycles, one must first understand its baseline physical parameters and structural dynamics.
Core Quantitative Data
The following table summarizes the fundamental physicochemical properties of NMPC.
| Parameter | Value / Description |
| Chemical Name | N-methyl-N-phenylcyclopropanecarboxamide |
| CAS Number | 14371-97-2[2] |
| Molecular Formula | C₁₁H₁₃NO[2] |
| Molecular Weight | 175.23 g/mol [2] |
| Physical State | Shelf-stable solid/viscous liquid at standard conditions[1] |
| Key Structural Motifs | Tertiary amide, N-phenyl ring, Cyclopropyl ring |
Structural Causality: The "Cyclopropyl Effect"
The selection of NMPC as a methylene surrogate is not arbitrary; it is driven by the unique geometry of the cyclopropane ring.
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Electronic Modulation via "Banana Bonds": The partially unsaturated nature of the C–C bonds in the cyclopropane ring (bent or "banana" bonds) possesses higher p-character than standard alkanes. This alters the electronegativity of the cyclopropyl carbons, inductively modulating the electronic properties of the adjacent amide nitrogen and making the N-methyl group highly susceptible to oxidation[1].
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Steric Accessibility: Unlike bulky aliphatic rings (e.g., cyclohexyl), the carbon framework of the cyclopropane ring is strictly planar. This minimizes steric hindrance, allowing bulky catalytic complexes (like Cu/NFSI) unobstructed access to the N-methyl group during the single-electron transfer (SET) phase[1].
Mechanistic Paradigm: NMPC as a Methylene Surrogate
The true utility of NMPC is unlocked via a 3[3]. The reaction utilizes N-fluorobenzenesulfonimide (NFSI) as a dual-purpose reagent: it acts as a SET oxidant to initiate the cascade and as a radical relay mediator[4].
When NMPC is exposed to the Cu/NFSI system, the amide nitrogen undergoes SET oxidation to form an amide radical cation. A subsequent hydrogen-atom transfer (HAT) yields a highly reactive iminium cation[3]. In the presence of an alcohol, this iminium species is trapped to form a hemiaminal intermediate, which subsequently reacts with a second equivalent of alcohol. This collapses the complex, releasing the N-demethylated amide byproduct and yielding the target dialkoxymethane (acetal)[1].
Fig 1: Cu/NFSI-catalyzed radical-relay mechanism for NMPC-driven methylenation.
Standardized Experimental Workflow: Cu-Catalyzed Methylenation
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of bis(benzyloxy)methane utilizing NMPC as the methylene source. This protocol is designed as a self-validating system, where the specific stoichiometric ratios dictate the thermodynamic driving force of the radical cascade.
Reaction Parameters
| Reagent / Condition | Quantity / Specification | Causality / Function |
| NMPC (Methylene Source) | 70.1 mg (0.4 mmol, 1.0 eq) | Donates the N-methyl group via SET[1]. |
| NFSI (Oxidant) | 252.3 mg (2.0 eq) | Stoichiometric oxidant required to drive the radical cascade[1]. |
| CuBr₂ (Catalyst) | 17.8 mg (20 mol %) | Transition metal catalyst that lowers the SET activation barrier[1]. |
| Target Alcohol | 1.2 mmol (3.0 eq) | Nucleophile that traps the iminium intermediate[1]. |
| Solvent / Atmosphere | CH₃CN (1.0 mL) / Argon | Argon prevents premature quenching of radicals by atmospheric O₂[1]. |
Step-by-Step Methodology
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System Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add NMPC (70.1 mg, 0.4 mmol), NFSI (252.3 mg, 2.0 equiv), and CuBr₂ (17.8 mg, 20 mol %)[1].
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Solvent & Substrate Introduction: Evacuate and backfill the Schlenk tube with high-purity argon three times to establish an inert atmosphere. Inject anhydrous CH₃CN (1.0 mL) and the target alcohol (e.g., benzyl alcohol, 1.2 mmol, 3.0 equiv) via syringe[1].
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Thermal Activation: Transfer the sealed Schlenk tube to a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously for exactly 24 hours[1]. Note: The elevated temperature is critical to overcome the activation energy required for the initial SET from the amide to the Cu/NFSI complex.
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Quenching & Concentration: Remove the tube from the oil bath and allow it to cool to room temperature. Concentrate the resulting dark mixture under reduced pressure using a rotary evaporator[1].
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Purification: Purify the crude residue via silica gel column chromatography (100–200 mesh). Use a solvent system of petroleum ether/ethyl acetate (v/v = 10:1) as the eluent[1].
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Validation: The isolated dialkoxymethane ether should be validated via ¹H NMR (CDCl₃) to confirm the disappearance of the N-methyl singlet and the appearance of the characteristic acetal methylene protons (typically a singlet around δ 4.7 - 4.9 ppm)[1].
References
- Cu-Catalyzed Methylenation of Alcohols with N-Methyl Amide as a Sustainable Methylene Reagent The Journal of Organic Chemistry - ACS Publications URL
- Cyclopropanecarboxamide,N-methyl-N-phenyl- | 14371-97-2 ChemicalBook URL
- Copper-Catalyzed Radical N-Demethylation of Amides Using N-Fluorobenzenesulfonimide as an Oxidant Organic Letters - ACS Publications URL
- Copper-Catalyzed Radical N-Demethylation of Amides Using N-Fluorobenzenesulfonimide as an Oxidant Organic Chemistry Portal URL
